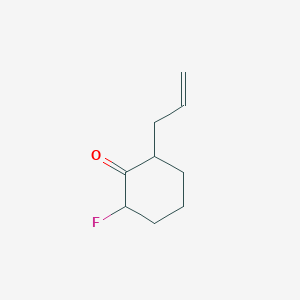

2-Allyl-6-fluorocyclohexan-1-one

Description

Significance of Fluorine and Allyl Moieties in Molecular Design

The deliberate introduction of fluorine atoms and allyl groups into organic molecules is a widely employed strategy in drug discovery and materials science. Each moiety imparts distinct and highly valuable characteristics to the parent structure.

Fluorine: As the most electronegative element, fluorine's small size (with a van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often without introducing significant steric hindrance. tandfonline.combenthamscience.com Its powerful electron-withdrawing nature can profoundly alter the physicochemical properties of a molecule. tandfonline.com Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can block sites of metabolic oxidation and prolong the therapeutic effect of a drug. nih.gov

Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bond interactions with biological receptors, potentially increasing the binding affinity and potency of a drug candidate. tandfonline.combenthamscience.com

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. nih.govresearchgate.net

pKa Modulation: The inductive effect of fluorine can lower the pKa of nearby basic functional groups, such as amines, which is a crucial tool for controlling a drug's ionization state and solubility. nih.govresearchgate.net

Allyl Group: The allyl group, with its characteristic CH2=CH-CH2- structure, is a versatile functional handle in organic synthesis. curlyarrows.comwikipedia.org Its utility stems from the unique reactivity of both the double bond and the adjacent allylic position. curlyarrows.com Key features include:

Reactive Handle: The double bond can undergo a wide array of transformations, including oxidation, reduction, and addition reactions. organic-chemistry.org

Protecting Group: Allyl ethers are commonly used to protect alcohols and amines due to their stability under many acidic and basic conditions. organic-chemistry.orgfiveable.me They can be selectively removed under mild conditions, often using palladium catalysts. organic-chemistry.org

Allylation Reactions: The allyl group is central to allylation, a fundamental carbon-carbon bond-forming reaction where the group is transferred to a substrate. wikipedia.org This is frequently achieved using organometallic reagents or through transition-metal-catalyzed processes like the Tsuji-Trost reaction. wikipedia.orgnumberanalytics.com

Stabilization of Intermediates: The allylic position can effectively stabilize adjacent radicals, carbocations, and carbanions through resonance, making it a reactive site for various transformations. curlyarrows.comwikipedia.org

The combination of these two functional groups in a single molecule, as seen in 2-Allyl-6-fluorocyclohexan-1-one, creates a powerful synthetic intermediate with orthogonal reactivity.

Table 1: Physicochemical Impact of Fluorine and Allyl Groups

| Functional Group | Key Property | Impact on Molecular Design |

|---|---|---|

| Fluorine | High Electronegativity | Modulates pKa, enhances binding affinity. tandfonline.comnih.gov |

| Strong C-F Bond | Increases metabolic stability. nih.gov | |

| Small van der Waals Radius | Acts as a bioisostere for hydrogen. tandfonline.com | |

| Lipophilicity | Can improve membrane permeability. nih.govresearchgate.net | |

| Allyl | Reactive Double Bond | Site for addition, oxidation, and metathesis reactions. organic-chemistry.org |

| Stabilized Allylic Position | Facilitates substitutions and radical reactions. curlyarrows.com | |

| Versatile Protecting Group | Can be selectively removed under mild conditions. organic-chemistry.org | |

| π-Allyl Complex Formation | Key intermediate in transition-metal catalysis. numberanalytics.com |

Overview of Fluorinated Cyclohexanone (B45756) Scaffolds in Advanced Synthesis

Cyclohexanone and its derivatives are fundamental six-membered carbocyclic scaffolds prevalent in a vast number of bioactive compounds and are key intermediates in the synthesis of materials. nih.gov The introduction of fluorine into the cyclohexanone ring generates a "fluorinated building block" with enhanced value for creating complex and potent molecules. beilstein-journals.org

The synthesis of fluorinated cyclohexanones can be challenging, often requiring specialized reagents and conditions to control regioselectivity and stereoselectivity. Methods such as the halofluorination of cyclic olefins followed by oxidation, or the direct fluorination of enolates or enol ethers using electrophilic fluorine sources like Selectfluor®, are common strategies. beilstein-journals.orgthieme-connect.de The development of catalytic, enantioselective methods to produce these scaffolds remains an active area of research. thieme-connect.de

Once formed, fluorinated cyclohexanone scaffolds serve as versatile precursors. The ketone functionality allows for a host of transformations, including:

Alpha-functionalization: The positions adjacent to the carbonyl can be further substituted.

Reduction and Grignard additions: The ketone can be converted into secondary alcohols with specific stereochemistry.

Ring-closing and ring-opening reactions: The scaffold can be incorporated into more complex polycyclic systems.

The presence of fluorine influences the reactivity of the entire ring system. For example, the hydrogenation of fluorinated aromatic rings to produce fluorinated cyclohexanes is a key industrial transformation, though it can be complicated by hydrodefluorination (loss of fluorine). rsc.org The development of selective catalysts for these transformations is crucial for accessing valuable fluorinated cyclohexane (B81311) derivatives. rsc.org The synthesis of molecules like all-cis-1,2,3,4,5,6-hexafluorocyclohexane highlights the unique properties that emerge from polyfluorination on a cyclohexane ring, creating highly polar structures with distinct hydrocarbon and fluorocarbon faces. researchgate.net

Contextualizing 2-Allyl-6-fluorocyclohexan-1-one as a Multifunctional Synthon

2-Allyl-6-fluorocyclohexan-1-one is a prime example of a multifunctional synthon, where each component—the ketone, the allyl group, and the fluorine atom—can be addressed with a high degree of chemical selectivity. The strategic placement of these groups on the cyclohexanone framework allows for a programmed sequence of reactions to build molecular complexity.

The ketone offers a site for nucleophilic attack or enolate formation. The allyl group provides a handle for transition-metal-catalyzed cross-coupling reactions, metathesis, or functional group protection. wikipedia.orgorganic-chemistry.org The fluorine atom, positioned at the C6 carbon, influences the reactivity of the adjacent ketone and can be a critical element for biological activity in the final target molecule. nih.gov

The diastereomeric relationship between the allyl group at C2 and the fluorine atom at C6 is a key structural feature. Synthetic methods to access this compound would need to control the relative stereochemistry, leading to either the cis or trans isomer, which could have significantly different chemical reactivity and lead to geometrically distinct products.

This molecule can be envisioned as a precursor to a variety of more complex structures, including:

Fluorinated Analogs of Natural Products: By elaborating the allyl chain and modifying the ketone, one could synthesize fluorinated versions of bioactive molecules.

Novel Heterocycles: The ketone can be a starting point for condensation reactions to form fused or spirocyclic heterocyclic systems containing both fluorine and an allyl or propyl side chain.

Probes for Chemical Biology: The incorporation of fluorine, particularly the ¹⁸F isotope, would make derivatives of this compound suitable for use as tracers in Positron Emission Tomography (PET) imaging. tandfonline.com

In essence, 2-Allyl-6-fluorocyclohexan-1-one is not just a static molecule but a versatile platform, offering chemists multiple pathways to introduce functionality and build stereochemically rich, high-value compounds.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Allyl-6-fluorocyclohexan-1-one |

| all-cis-1,2,3,4,5,6-hexafluorocyclohexane |

| 4-fluorocyclohexan-1-ol |

| Cyclohexanol |

| Cyclohexane |

| Methyl 2-fluorocylohexane-1-carboxylate |

| Methyl 4-fluorocylohexane-1-carboxylate |

| (S)-5 |

| 1-bromo-2-fluoro-2-methylpropane |

| 1-fluoro-3-iodopropane |

| 3β-fluorocholestane |

| 3β-phenylcholesterol |

| 1-(Benzyloxy)pent-3-yn-2-one |

| 2-benzyl-2-fluorocyclohexane-1,3-dione |

| 2-Aryl-2-fluorocyclohexan-1-ones |

| 2-Azidoethane-1-sulfonylfluoride |

Structure

3D Structure

Properties

Molecular Formula |

C9H13FO |

|---|---|

Molecular Weight |

156.20 g/mol |

IUPAC Name |

2-fluoro-6-prop-2-enylcyclohexan-1-one |

InChI |

InChI=1S/C9H13FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2,7-8H,1,3-6H2 |

InChI Key |

RIDRSQFKFUVHEL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CCCC(C1=O)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Allyl 6 Fluorocyclohexan 1 One

Fluorination Approaches for Cyclohexanone (B45756) Derivatives

The introduction of a fluorine atom onto a cyclohexanone ring can be broadly categorized into two main approaches: electrophilic fluorination and nucleophilic fluorination. The choice of method often depends on the desired regioselectivity and stereoselectivity, as well as the nature of the starting material.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the use of a reagent that delivers a "F+" equivalent to a nucleophilic carbon atom, typically an enol or enolate of the cyclohexanone.

N-F reagents are a class of electrophilic fluorinating agents that are known for their relative stability and ease of handling compared to molecular fluorine. organicreactions.org Among these, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available reagent. organicreactions.orgscispace.com

The direct fluorination of cyclohexanone derivatives using Selectfluor can be achieved by first converting the ketone to its enolate or a related nucleophilic species. For instance, the fluorination of 2-phenylcyclohexanone (B152291) has been demonstrated using Selectfluor in the presence of a chiral phosphoric acid and a primary amine co-catalyst under phase-transfer conditions. acs.orgthieme-connect.com This dual catalysis system activates both the ketone (via enamine formation) and the Selectfluor reagent, leading to the formation of the α-fluorinated product with high enantioselectivity. acs.orgnih.govnih.gov While this method has been successful for α-aryl and α-alkenyl cyclohexanones, it has shown limitations with α-alkyl cyclic substrates. acs.orgthieme-connect.com To prevent the formation of difluorinated byproducts, an excess of the ketone is often used. acs.orgthieme-connect.comnih.gov

A study on the asymmetric fluorination of α-branched cyclohexanones demonstrated the successful merger of two chiral catalytic cycles: a chiral anion phase-transfer catalysis to activate Selectfluor and an enamine activation cycle using a protected amino acid. nih.govnih.gov This approach yielded quaternary fluorine-containing stereocenters with high enantioselectivities. nih.govnih.gov The scope of this transformation was explored with a range of α-substituted aryl cyclohexanones, highlighting the mild electrophilic fluorinating conditions. nih.gov

| Substrate | Catalyst System | Reagent | Product | Yield (%) | Enantiomeric Excess (%) |

| 2-Phenylcyclohexanone | Chiral Phosphoric Acid / Benzylamine | Selectfluor | 2-Fluoro-2-phenylcyclohexan-1-one | 29 (based on Selectfluor) | <5 |

| 2-Phenylcyclohexanone | Chiral Phosphoric Acid / d-Phenylalanine methyl ester | Selectfluor | 2-Fluoro-2-phenylcyclohexan-1-one | Good conversion | 78 |

| 2-Alkenyl Cyclohexanones | Chiral Phosphoric Acid / Primary Amine | Selectfluor | α-Fluoro-α-alkenyl Cyclohexanones | High | High |

| 2-Alkynyl Cyclohexanones | 9-Anthryl catalyst A12 / Primary Amine | Selectfluor | α-Fluoro-α-alkynyl Cyclohexanones | --- | Reduced |

Data compiled from studies on the asymmetric fluorination of substituted cyclohexanones. acs.org

Transition metal catalysis offers another powerful avenue for electrophilic fluorination. scispace.comnih.gov These methods often involve the formation of a metal-enolate intermediate, which then reacts with an electrophilic fluorine source. Palladium, nickel, and copper complexes have been successfully employed in such transformations. nih.govacs.org

For example, palladium-catalyzed enantioselective fluorination of β-ketoesters has been achieved with high enantioselectivity using a chiral palladium complex and an N-F reagent. acs.org This method is advantageous as it can proceed in environmentally friendly solvents like ethanol. acs.org Similarly, nickel-diamine complexes, which are stable in air and moisture, have been used to catalyze the enantioselective α-fluorination of various α-chloro-β-ketoesters with excellent enantioselectivity. nih.gov

The mechanism of palladium-catalyzed C-H fluorination often involves the formation of a palladacycle, followed by oxidation with an electrophilic fluorinating agent to a Pd(IV)-fluoride complex, which then undergoes reductive elimination to form the C-F bond. scispace.com

| Catalyst | Substrate | Fluorinating Reagent | Product | Enantiomeric Excess (%) |

| Chiral Palladium Complex | β-Ketoesters | N-F Reagent | α-Fluoro-β-ketoesters | 83-94 |

| Chiral Nickel-Diamine Complex | α-Chloro-β-ketoesters | N-F Reagent | α-Fluoro-α-chloro-β-ketoesters | up to 99 |

Data from studies on metal-catalyzed enantioselective fluorinations. acs.orgnih.gov

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion (F-) as the nucleophile. This approach typically requires a substrate with a good leaving group at the position to be fluorinated.

A common strategy for the synthesis of α-fluoroketones is the nucleophilic displacement of a leaving group, such as a halogen or a sulfonate, by a fluoride source. beilstein-journals.org For instance, the synthesis of α-fluoroenones has been achieved through the nucleophilic fluorination of α-bromoketones using tetrabutylammonium (B224687) fluoride (TBAF) in water. researchgate.net

The choice of fluoride source is critical for the success of these reactions. Sources like potassium fluoride (KF) can be used, sometimes in combination with promoters to enhance their reactivity. organic-chemistry.org Diethylaminosulfur trifluoride (DAST) is another widely used reagent for deoxyfluorination, capable of converting hydroxyl groups to fluorine atoms. researchgate.net

| Starting Material | Reagent | Product |

| α-Bromoketones | Tetrabutylammonium fluoride (TBAF) | α-Fluoroketones |

| Alcohols | Diethylaminosulfur trifluoride (DAST) | Fluoroalkanes |

Examples of nucleophilic displacement reactions for fluorination. researchgate.netresearchgate.net

Electrochemical fluorination (ECF) offers a distinct approach to introduce fluorine into organic molecules. wikipedia.orgresearchgate.net This method can be categorized into direct and indirect electrolysis. In direct electrolysis, the substrate is oxidized at the anode in the presence of a fluoride-containing electrolyte. researchgate.net

Selective electrochemical fluorination can be achieved in aprotic solvents containing fluoride ions, typically leading to mono- and difluorinated products. researchgate.net The choice of supporting fluoride salt and solvent is crucial for achieving efficient and selective fluorination. researchgate.net For example, the anodic fluorination of sulfides bearing electron-withdrawing groups at the α-position has been shown to be regiospecific. acs.org

Two major industrial ECF methods are the Simons process, which uses hydrogen fluoride as both the solvent and fluorine source, and the Phillips Petroleum process, which employs molten potassium fluoride in hydrogen fluoride. wikipedia.org More recently, methods using organic media with fluoride salts like triethylamine-trihydrofluoride have been developed for laboratory-scale synthesis. wikipedia.org

| Method | Electrolyte/Fluorine Source | Typical Substrates | Typical Products |

| Simons Process | Hydrogen Fluoride | Organic Compounds | Perfluorinated Compounds |

| Phillips Petroleum Process | Molten Potassium Fluoride in Hydrogen Fluoride | Volatile Hydrocarbons | Fluorinated Hydrocarbons |

| ECF in Organic Media | Organic Fluoride Salts (e.g., (C2H5)3N·3HF) | Benzene, Alkenes | Fluorobenzene, 1,2-Difluoroalkanes |

Overview of Electrochemical Fluorination Techniques. wikipedia.org

Enzymatic and Biocatalytic Fluorination

Biocatalysis offers a green and highly selective alternative for synthesizing organofluorine compounds. The primary enzymes used for creating carbon-fluorine bonds are called fluorinases. acsgcipr.org These enzymes typically catalyze a nucleophilic substitution (S_N2) reaction, delivering a fluoride anion to a substrate. acsgcipr.org While the substrate scope for fluorinases is growing, it remains somewhat limited by the specific structural requirements of the enzyme's active site. acsgcipr.org A significant advantage of this method is the exceptionally mild reaction conditions, which are ideal for sensitive substrates. It is important to note that enzyme-catalyzed electrophilic fluorination is not known to be feasible due to the high oxidation potential of F⁺ equivalents, which would oxidize the enzyme or solvent before the substrate. acsgcipr.org

Beyond dedicated fluorinases, other enzymes can be employed in pathways involving fluorinated molecules. For example, reductive aminases have demonstrated high activity in the reductive amination of fluorinated ketones to produce chiral fluoroamines and fluoroalcohols. nih.gov Similarly, engineered enzymes like galactose oxidase variants have been used to synthesize fluorinated sugar analogues, showcasing the potential of enzyme engineering to broaden the scope of biocatalytic fluorination. nih.gov The development of high-throughput screening methods is further accelerating the discovery and optimization of enzymes for these transformations. nih.gov

Allylation Reactions in Cyclohexanone Frameworks

The introduction of an allyl group at the α-position of a ketone is a fundamental C-C bond-forming reaction. Metal catalysis provides a powerful and versatile toolkit for achieving this transformation with high efficiency and selectivity.

Palladium-catalyzed asymmetric allylic alkylation (AAA), often known as the Tsuji-Trost reaction, is a premier method for constructing α-allyl ketones. orgsyn.org This reaction can be performed intermolecularly, using preformed, non-stabilized ketone enolates, or intramolecularly, through the decarboxylative allylic alkylation (DAAA) of substrates like allyl enol carbonates. orgsyn.orgnih.gov

In the DAAA pathway, a Pd(0) complex coordinates to the allyl moiety, leading to ionization and decarboxylation to form the enolate in situ. This is followed by the recombination of the enolate and the π-allylpalladium intermediate to yield the allylated product. nih.gov This method is advantageous for its mild conditions and high regioselectivity. nih.gov The use of chiral phosphinooxazoline (PHOX) ligands with a palladium(II) acetate (B1210297) precatalyst has enabled this reaction to be scaled up efficiently with low catalyst loadings (as low as 0.075 mol%). nih.gov

Table 2: Example of Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Based on the allylation of a cyclohexanone derivative.

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Pd(OAc)₂ (0.15 mol%) | Chiral PHOX Ligand | TBME | 60 | 96 | 93 |

| Pd(OAc)₂ (0.10 mol%) | Chiral PHOX Ligand | TBME | 60 | 90 | 94 |

Data sourced from a study on the synthesis of α-quaternary ketones. nih.gov

Metal-Catalyzed Allylation Reactions

Rhodium-Catalyzed Allylation and C-H Functionalization

Rhodium catalysis offers unique reactivity and selectivity in C-H functionalization reactions, providing a complementary approach to palladium. snnu.edu.cnnih.gov The development of rhodium carbenes, particularly donor/acceptor carbenes, has enabled catalyst-controlled intermolecular C-H alkylation. nih.gov These highly reactive intermediates can functionalize otherwise inert C-H bonds in a selective manner.

In the context of ketones, rhodium(I) catalysts have been used for asymmetric conjugate additions to substrates like cyclohexenone. snnu.edu.cn Furthermore, rhodium-catalyzed allylic alkylation has proven effective for specific substrates, such as α-oxy-substituted ketones. orgsyn.org The choice of chiral dirhodium catalysts with well-defined structures is crucial for controlling which C-H bond is functionalized and for inducing high stereoselectivity. nih.gov These methods represent a powerful strategy for the direct construction of C-C bonds, bypassing the need for pre-functionalized starting materials. acs.org

First-row transition metals like nickel have gained prominence for catalyzing challenging transformations. Allyl-nickel catalysis has been successfully applied to the α,β-dehydrogenation of carbonyl compounds, overcoming some limitations of palladium-based systems. nih.govorganic-chemistry.org This methodology has been extended to develop an oxidative cycloalkenylation reaction that can form C-C bonds between unactivated ketone enolates and unactivated alkenes. nih.govnih.govresearchgate.net

Gold Catalysis in Fluorinated Organic Synthesis

Gold catalysis has emerged as a powerful tool in organic synthesis, and its application in the formation of fluorinated compounds is a growing area of research. acs.orgnih.gov The unique ability of gold catalysts to activate alkynes and alkenes under mild conditions makes them suitable for the synthesis of complex fluorinated molecules. louisville.edu Gold-catalyzed reactions can proceed through different mechanisms, including the activation of substrates towards nucleophilic attack by fluoride or by employing electrophilic fluorine sources. acs.orgacs.org

One of the key advantages of gold catalysis is its compatibility with a wide range of functional groups, allowing for the synthesis of diverse fluorinated building blocks. louisville.edu For instance, gold(I) complexes can catalyze the hydrofluorination of alkynes using economical fluoride sources like aqueous hydrofluoric acid, yielding monofluoroalkenes. acs.orgrsc.org Furthermore, the combination of gold catalysis with electrophilic fluorinating reagents, such as Selectfluor, has opened up new avenues for oxidative fluorination and coupling reactions. acs.orgnih.gov This approach often involves a Au(I)/Au(III) redox cycle, enabling the formation of both fluorinated and non-fluorinated products. acs.org

In the context of synthesizing 2-Allyl-6-fluorocyclohexan-1-one, a hypothetical gold-catalyzed approach could involve the fluorination of a suitable cyclohexene (B86901) precursor. While direct gold-catalyzed fluorination of an allyl-substituted cyclohexene is a plausible strategy, the specific conditions and catalyst systems would require empirical optimization.

Table 1: Examples of Gold-Catalyzed Fluorination Reactions

| Substrate Type | Fluorinating Agent | Gold Catalyst | Product Type | Reference |

| Internal Alkynes | Aqueous HF | Gold(I) Complex | Monofluoroalkenes | acs.org |

| Alkynes | Selectfluor | Gold(I) Complex | α-Fluoro ketones/acetals | rsc.org |

| Allyl Silanes | Selectfluor | - (Fluorine-enabled cationic metal species) | α-Substituted-α-fluoroketones | louisville.edu |

Lewis Acid-Catalyzed Allylation with Allylsilanes (Hosomi-Sakurai Allylation)

For the synthesis of 2-Allyl-6-fluorocyclohexan-1-one, the Hosomi-Sakurai reaction could be applied to a pre-existing 2-fluorocyclohexanone (B1314666). The Lewis acid would activate the ketone, allowing for the introduction of the allyl group at the adjacent position. The choice of Lewis acid and reaction conditions would be crucial to ensure high yield and prevent potential side reactions.

Table 2: Key Features of the Hosomi-Sakurai Allylation

| Feature | Description | Reference |

| Allyl Source | Allyltrimethylsilane (B147118) | wikipedia.orgnih.gov |

| Electrophile | Ketones, Aldehydes, Enones | wikipedia.orgresearchgate.net |

| Catalyst | Strong Lewis Acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) | wikipedia.orgnrochemistry.com |

| Key Intermediate | β-Silyl carbocation | wikipedia.org |

| Solvent | Commonly Dichloromethane | nrochemistry.com |

| Temperature | Typically low temperatures (e.g., -78 °C) | nih.govnrochemistry.com |

Photoredox-Mediated Allylation Reactions

Photoredox catalysis has gained significant traction as a mild and efficient method for generating radical intermediates for various organic transformations, including allylation reactions. nih.govresearchgate.net This approach utilizes visible light in conjunction with a photocatalyst to initiate single-electron transfer (SET) processes, leading to the formation of reactive species under gentle conditions. nih.gov

In the context of allylation, photoredox catalysis can be employed to generate allyl radicals from suitable precursors, which can then react with electrophiles. researchgate.net For instance, the combination of photoredox catalysis with nickel catalysis has been shown to be effective for the cross-coupling of organoboron reagents with various partners. nih.gov Another approach involves the use of bismuth salts as Lewis acids in a photoredox-mediated Barbier-type allylation of aldehydes, which can be performed in aqueous media. researchgate.netchemistryviews.org

A potential photoredox strategy for synthesizing 2-Allyl-6-fluorocyclohexan-1-one could involve the generation of an allyl radical that subsequently adds to a 2-fluorocyclohexenone derivative. Alternatively, a radical generated at the 2-position of a fluorinated cyclohexane (B81311) ring could be trapped by an allylating agent. The specific photocatalyst, light source, and reaction partners would need to be carefully selected to achieve the desired transformation. unibo.it

Table 3: Examples of Photoredox-Mediated Allylation

| Reaction Type | Key Components | Substrate | Product | Reference |

| Barbier Allylation | Bismuth(III) salt, Organic Dye, Hantzsch's ester | Aldehydes | Homoallylic alcohols | researchgate.netchemistryviews.org |

| Dual Catalysis | Photoredox catalyst, Nickel catalyst | Organoboron reagents | Cross-coupled products | nih.gov |

| Radical-Polar Crossover | Titanium complex, Organic Dye | Aldehydes, Allylbromides | Homoallylic alcohols | unibo.it |

Catalytic Asymmetric Allylation with Allylic Boronates

Catalytic asymmetric allylation is a powerful method for the enantioselective synthesis of chiral homoallylic alcohols and amines, which are important building blocks in medicinal chemistry. rsc.org The use of allylic boronates in these reactions has seen significant development, with various catalytic systems being employed to achieve high levels of stereocontrol. rsc.orged.ac.uk

One common approach involves the use of a metal complex with a chiral ligand. rsc.org In this case, the allyl group is transferred from the boron to the metal, and the stereoselectivity is controlled by the chiral environment around the metal center. rsc.org Another strategy involves the use of a Brønsted or Lewis acid to activate the allylic boronate, making it more susceptible to nucleophilic attack. rsc.orgacs.org

For the synthesis of an enantiomerically enriched form of 2-Allyl-6-fluorocyclohexan-1-one, a catalytic asymmetric allylation of 2-fluorocyclohexanone using an allylic boronate would be a promising strategy. The choice of the chiral catalyst, whether it be a metal complex or a chiral Brønsted acid, would be critical in determining the enantiomeric excess of the final product. nih.gov

Table 4: Catalytic Systems for Asymmetric Allylation with Allylic Boronates

| Catalyst System | Activation Mode | Substrate Scope | Reference |

| Metal Complex with Chiral Ligand | Ligand exchange and transmetallation | Aldehydes, Ketones, Imines | rsc.org |

| Chiral Brønsted/Lewis Acid | Activation of the boronate | Ketones | acs.org |

| Iridium Catalyst | 1,2-Metalate Rearrangement | Alkenyl Boronates | nih.gov |

Integrated Synthetic Pathways for 2-Allyl-6-fluorocyclohexan-1-one

The synthesis of 2-Allyl-6-fluorocyclohexan-1-one can also be approached through integrated pathways that combine the fluorination and allylation steps in a sequential or tandem manner. These strategies can offer advantages in terms of efficiency and atom economy by reducing the number of purification steps.

Sequential Fluorination and Allylation Strategies

A straightforward approach to synthesizing 2-Allyl-6-fluorocyclohexan-1-one is through a sequential process where the fluorine and allyl groups are introduced in separate, distinct steps. This allows for the optimization of each individual transformation.

One possible sequence involves the initial fluorination of a cyclohexanone derivative, followed by allylation. For example, an α-fluorocyclohexanone can be prepared using various fluorinating agents. dokumen.pub This intermediate can then undergo an allylation reaction, such as the Hosomi-Sakurai allylation, to introduce the allyl group at the adjacent position.

Alternatively, the allylation could be performed first, followed by fluorination. An allyl cyclohexanone could be synthesized and then subjected to a fluorination reaction. However, the presence of the allyl group's double bond could lead to competing side reactions during fluorination, necessitating careful selection of the fluorinating agent and reaction conditions. thieme-connect.de The regioselectivity of the fluorination would also be a critical factor to control. acs.org

Tandem or One-Pot Transformations

Tandem or one-pot reactions, where multiple transformations occur in the same reaction vessel without the isolation of intermediates, represent a highly efficient synthetic strategy. tdx.cat For the synthesis of 2-Allyl-6-fluorocyclohexan-1-one, a tandem approach could potentially combine the fluorination and allylation steps.

A hypothetical one-pot process could involve the in-situ generation of a fluorinated intermediate that immediately reacts with an allylating agent. For instance, a reaction could be designed where a cyclohexenone undergoes a conjugate addition of a fluoride source, and the resulting enolate is then trapped by an allyl halide.

Another possibility is a tandem reaction sequence initiated by a single catalyst that can promote both fluorination and a subsequent C-C bond-forming reaction. While the development of such a specific tandem process for 2-Allyl-6-fluorocyclohexan-1-one would require significant research, the principles of tandem catalysis offer a promising avenue for streamlining its synthesis. The development of novel HF-based fluorination reagents could also play a role in enabling such transformations. core.ac.uk

Multi-Component Reactions for Substituted Cyclohexanones

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, where three or more reactants combine in a single reaction vessel to form a complex product that incorporates most or all of the atoms of the starting materials. nih.gov This strategy offers significant advantages over traditional multi-step syntheses by reducing the number of purification steps, saving time, and minimizing waste. researchgate.net In the context of synthesizing substituted cyclohexanones, such as 2-allyl-6-fluorocyclohexan-1-one, MCRs provide a powerful tool for the rapid construction of the carbocyclic core with a high degree of functionalization and stereocontrol.

While a direct multi-component synthesis for 2-allyl-6-fluorocyclohexan-1-one is not explicitly documented, various MCR methodologies for constructing highly substituted cyclohexanone frameworks have been reported. These strategies can be conceptually adapted to target the desired compound by selecting appropriate starting materials bearing the allyl and fluoro functionalities.

One prominent approach involves cascade reactions, which can be considered a type of MCR. For instance, a cascade inter–intramolecular double Michael addition has been utilized to synthesize highly functionalized cyclohexanones. beilstein-journals.org This method typically involves the reaction of a Michael donor with a suitable acceptor. Another versatile strategy is the one-pot, pseudo-three-component reaction, which has been shown to produce functionalized cyclohexanones with multiple quaternary stereogenic centers in high yields under mild conditions. researchgate.net

A notable three-component reaction for the synthesis of polyfunctionalized cyclohexanones involves the use of α-alkenoyl ketene (B1206846) S,S-acetals, aldehydes, and active methylene (B1212753) compounds. acs.org This reaction proceeds through a tandem Knoevenagel-intermolecular Michael-intramolecular Michael sequence, offering a high degree of regio- and diastereoselectivity. acs.org The versatility of this method is demonstrated by the wide range of substituents that can be tolerated on each of the three components. acs.org

Illustrative Multi-Component Strategies for Cyclohexanone Synthesis

To illustrate the potential of MCRs for generating substituted cyclohexanones, the following table summarizes key features of relevant methodologies.

| MCR Strategy | Reactants | Key Features | Potential for 2-Allyl-6-fluorocyclohexan-1-one Synthesis |

| Cascade Double Michael Addition | Curcumins and arylidenemalonates | Employs a phase-transfer catalyst; proceeds with high diastereoselectivity. beilstein-journals.org | An allyl-containing Michael donor and a fluorine-substituted acceptor could potentially be used. |

| Pseudo-Three-Component Reaction | β-ketoester or 1,3-diketone with aldehydes | Can be performed in open air; catalyst is recyclable. researchgate.net | An allyl-substituted β-ketoester could be reacted with a fluorine-containing aldehyde. |

| α-Alkenoyl Ketene S,S-Acetal Based MCR | α-Alkenoyl ketene S,S-acetals, aldehydes, and active methylene compounds | Proceeds in an acidic medium; highly regio- and diastereoselective. acs.org | An allyl-containing active methylene compound could be employed with a fluorine-substituted aldehyde. |

| Four-Component Reaction | Substituted β-nitrostyrenes, cyclohexanones, activated methylene compounds, and ammonium (B1175870) acetate | Leads to the formation of new C-C and C-N bonds and aromatization in a domino fashion. researchgate.net | While leading to tetrahydroindoles, this demonstrates the complexity achievable in one-pot reactions starting from a cyclohexanone core. researchgate.net |

These examples underscore the power of MCRs to generate molecular complexity in a single step. The synthesis of 2-allyl-6-fluorocyclohexan-1-one via an MCR would likely involve the careful design of starting materials that contain the requisite allyl and fluoro groups, or precursors that can be easily converted to these functionalities. For example, an allyl-substituted enamine or enolate could serve as one component, while a fluorine-containing electrophile or Michael acceptor could be another.

The development of a specific MCR for 2-allyl-6-fluorocyclohexan-1-one would require empirical investigation to optimize reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve the desired regioselectivity and stereoselectivity. organic-chemistry.org

Stereochemical Control in the Synthesis of 2 Allyl 6 Fluorocyclohexan 1 One

Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of 2-Allyl-6-fluorocyclohexan-1-one, a molecule with two chiral centers, demands precise control over the stereochemical outcome of the reaction sequence. Enantioselective synthesis strategies are crucial for accessing the desired enantiomerically enriched or pure product. These strategies can be broadly categorized into two main approaches: the asymmetric fluorination of a 2-allylcyclohexanone (B1266257) precursor or the diastereoselective allylation of a chiral 2-fluorocyclohexan-1-one intermediate. The success of these methods hinges on the development and application of chiral catalysts, auxiliaries, and reagents that can effectively bias the formation of one stereoisomer over others.

Chiral Catalyst Development for Asymmetric Fluorination

A key approach to synthesizing enantiomerically enriched 2-Allyl-6-fluorocyclohexan-1-one is through the asymmetric fluorination of an α-substituted cyclohexanone (B45756), in this case, 2-allylcyclohexanone. This method establishes the fluorine-bearing stereocenter with high enantioselectivity. Research has focused on developing various chiral catalytic systems to achieve this transformation effectively.

Chiral anion phase-transfer (CAPT) catalysis has emerged as a powerful strategy for enantioselective fluorination. This method utilizes a chiral phosphate (B84403) anion to form a chiral ion pair with a cationic fluorinating agent, such as Selectfluor™. This chiral complex then delivers the electrophilic fluorine to the enolate of the cyclohexanone substrate in a stereocontrolled manner.

In the context of α-branched cyclohexanones, researchers have successfully employed a dual-catalysis system that merges CAPT with enamine catalysis. nih.govacs.org A chiral phosphoric acid, such as a BINOL-derived phosphate, acts as the phase-transfer catalyst, activating the Selectfluor reagent. nih.gov This approach is particularly effective for generating quaternary fluorine-containing stereocenters. nih.govacs.orgacs.org The combination of a chiral anion phase-transfer catalyst with an amino acid-based organocatalyst has been shown to achieve high enantioselectivities in the fluorination of α-substituted cyclohexanones.

Table 1: Asymmetric Fluorination of 2-Substituted Cyclohexanones using Dual Catalysis

| Substrate (2-Substituent) | Catalyst System | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Aryl | Chiral Phosphoric Acid + Amino Acid Ester | High | |

| Alkenyl | Chiral Phosphoric Acid + Amino Acid Ester | High | acs.org |

Enamine catalysis provides an alternative and often complementary method for the asymmetric α-fluorination of ketones. In this approach, a chiral amine catalyst, typically a protected amino acid or a cinchona alkaloid derivative, reacts with the ketone to form a chiral enamine intermediate. nih.govnih.gov This enamine then nucleophilically attacks an electrophilic fluorine source, with the stereochemical outcome dictated by the chiral catalyst.

A notable advancement is the synergistic combination of enamine catalysis and chiral anion phase-transfer catalysis. nih.govacs.org In this dual-catalytic system, the amino acid organocatalyst forms the chiral enamine with the 2-allylcyclohexanone, while the chiral phosphate catalyst simultaneously activates the electrophilic fluorinating agent. This cooperative action allows for high enantioselectivity in the formation of the α-fluoroketone, even with sterically hindered α-branched substrates which are often challenging for enamine catalysis alone. nih.govacs.orgacs.org

Chiral metal complexes have also been extensively investigated for their utility in catalytic enantioselective fluorination reactions. nih.gov These complexes, often featuring metals like palladium, can coordinate with the substrate and the fluorinating agent to create a chiral environment that directs the fluorination to a specific face of the enolate.

For instance, novel chiral palladium complexes have been shown to be effective in the fluorination of various β-ketoesters with high enantioselectivity (83-94% ee). acs.org Although this is demonstrated on β-ketoesters, the principle can be extended to ketone substrates like 2-allylcyclohexanone. These reactions have the advantage of proceeding well in environmentally benign solvents like ethanol. acs.org The development of these catalysts is a significant step toward efficient and selective synthesis of chiral fluorinated compounds. nih.gov

Diastereoselective Allylation Methods

An alternative strategy for the stereocontrolled synthesis of 2-Allyl-6-fluorocyclohexan-1-one involves the diastereoselective allylation of a pre-formed chiral 2-fluorocyclohexan-1-one. In this approach, the fluorine-bearing stereocenter is established first, and the subsequent allylation is controlled by the existing stereochemistry of the molecule.

The success of this method relies on the ability to generate a specific enolate of 2-fluorocyclohexan-1-one and control the facial selectivity of its reaction with an allyl electrophile, such as allyl iodide. The stereochemical outcome of such alkylations is often influenced by the conformation of the cyclohexanone ring and the nature of the substituents. researchgate.net For 2-substituted cyclohexanones, the alkylation tends to proceed via an axial attack on the enolate, which is formed from a conformer where the 2-substituent is in a pseudoaxial position. researchgate.net The presence of the fluorine atom at the 2-position will significantly influence the preferred conformation and, consequently, the diastereoselectivity of the allylation.

Application of Chiral Auxiliaries and Reagents

Chiral auxiliaries offer a reliable and well-established method for controlling stereochemistry in the synthesis of complex molecules. thieme-connect.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. thieme-connect.com After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of 2-Allyl-6-fluorocyclohexan-1-one, a chiral auxiliary could be used in several ways. One possibility is to attach a chiral auxiliary to 2-fluorocyclohexan-1-one to form a chiral enamine or hydrazone. The subsequent allylation would then proceed diastereoselectively, guided by the steric and electronic properties of the auxiliary. SAMP and RAMP hydrazones, derived from (S)- and (R)-1-amino-2-methoxymethylpyrrolidine respectively, are common examples of such auxiliaries. thieme-connect.com

Alternatively, a chiral auxiliary could be employed during the fluorination step. By starting with 2-allylcyclohexanone and forming a chiral enamine with an auxiliary, the subsequent fluorination would be diastereoselective. The choice of auxiliary is critical, as it must effectively shield one face of the enamine from the fluorinating agent. Valine- or tert-leucine-derived amides have been used as chiral auxiliaries in the synthesis of chiral cyclohexanone derivatives. thieme-connect.com

The use of chiral reagents, such as a chiral base for deprotonation or a chiral fluorinating agent, can also induce stereoselectivity. However, the development of such reagents is often more challenging than catalytic or auxiliary-based methods.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Name | Abbreviation | Derived From | Typical Application | Reference |

|---|---|---|---|---|

| (S)-1-amino-2-methoxymethylpyrrolidine | SAMP | (S)-proline | Asymmetric alkylation of ketones/aldehydes | thieme-connect.com |

| (R)-1-amino-2-methoxymethylpyrrolidine | RAMP | (R)-glutamic acid | Asymmetric alkylation of ketones/aldehydes | thieme-connect.com |

| Valine-derived amides | - | Valine | Asymmetric synthesis of cyclohexanone derivatives | thieme-connect.com |

Generation of Quaternary Fluorine-Containing Stereocenters

The creation of a quaternary stereocenter that includes a fluorine atom is a significant challenge in organic synthesis. In the context of 2-Allyl-6-fluorocyclohexan-1-one, this involves the introduction of a fluorine atom at a carbon that is already substituted by two other carbon atoms within the cyclohexanone ring and an allyl group. The direct asymmetric fluorination of α-substituted cyclohexanones is a viable strategy for this purpose. acs.org

One powerful approach involves a dual-catalysis system, merging two catalytic cycles that operate in a concerted manner. acs.org This can involve the combination of a chiral anion phase-transfer catalyst and an enamine catalyst. For instance, a lipophilic BINOL-derived phosphate anion can act as a phase-transfer catalyst to activate an electrophilic fluorine source like Selectfluor, while a protected amino acid can form a chiral enamine with the cyclohexanone substrate. escholarship.org This dual system enables high enantioselectivity in the generation of quaternary fluorine-containing stereocenters. acs.orgresearchgate.net

The diastereoselective electrophilic fluorination of carbonyl compounds is another key strategy, where the stereoselectivity is governed by the structure of the substrate, often employing chiral auxiliaries to influence the facial selectivity of the intermediate enolates. escholarship.org While effective, this method often requires the use of stoichiometric chiral auxiliaries.

Modern approaches also explore the use of organocatalysis and transition-metal catalysis for the asymmetric construction of carbon-fluorine quaternary stereocenters. researchgate.netrsc.org These methods include reactions like alkylation, arylation, Mannich, Michael addition, and allylation reactions on fluorinated substrates. researchgate.netrsc.org For example, light-triggered organocatalytic strategies have been developed for the desymmetrization of achiral 2-fluoro-substituted cyclopentane-1,3-diketones, creating two adjacent fully substituted carbon stereocenters, one of which bears the fluorine atom. researchgate.netnih.gov

Table 1: Examples of Asymmetric Fluorination of α-Substituted Cyclohexanones

| Entry | α-Substituent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Phenyl | Chiral Phosphoric Acid / Amine | 85 (based on Selectfluor) | 92 | acs.org |

| 2 | 4-Iodophenyl | Chiral Phosphoric Acid / Amine | 83 (based on Selectfluor) | 95 | acs.org |

| 3 | 2-Furyl | Chiral Phosphoric Acid / Amine | 75 (based on Selectfluor) | 90 | acs.org |

| 4 | 2-Thienyl | Chiral Phosphoric Acid / Amine | 81 (based on Selectfluor) | 93 | researchgate.net |

| 5 | Allyl | Chiral Phosphoric Acid / Amine | High | High | acs.org |

This table presents data for the asymmetric fluorination of various α-aryl and α-alkenyl cyclohexanones, demonstrating the feasibility of generating quaternary fluorine-containing stereocenters with high enantioselectivity.

Regioselective Considerations in Allylation and Fluorination

The synthesis of 2-Allyl-6-fluorocyclohexan-1-one requires precise control over the positions of both the allyl group and the fluorine atom on the cyclohexanone ring. This involves addressing the regioselectivity of two key transformations: allylation and fluorination.

The allylation of cyclohexanone can be directed to the α-position through various methods. researchgate.net One common approach is the use of enamine catalysis, which activates the ketone towards electrophilic attack by an allyl halide. pnas.org Transition-metal-catalyzed allylic alkylation of enolates is another powerful tool. nih.gov While palladium catalysts are widely used, they often favor the formation of the linear substitution product. acs.org For branched products, iridium catalysts have shown excellent regioselectivity and enantioselectivity in the allylation of enamines. pnas.org The choice of catalyst and reaction conditions is crucial to prevent undesired side reactions such as diallylation. oup.com

The regioselectivity of fluorination is equally critical. In the case of an α-allyl cyclohexanone, electrophilic fluorination is expected to occur at the other α-position, which is the desired outcome for the synthesis of 2-Allyl-6-fluorocyclohexan-1-one. This is because the enamine or enolate intermediate, which is more readily formed at the less sterically hindered α-position, will react with the electrophilic fluorine source. nih.gov Research on the fluorination of α-alkenyl and α-alkynyl cyclohexanones has shown complete regioselectivity for fluorination at the α-position of the ketone, without affecting the double or triple bond of the substituent. acs.org

The choice of the fluorinating reagent is also important. Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. arkat-usa.org The reaction conditions, including the solvent and the presence of additives, can also influence the regioselectivity of the fluorination process. nih.gov For instance, in superacidic media like HF/SbF5, the addition of hydrogen fluoride (B91410) across a double bond becomes possible, a reaction that is normally prevented by the presence of an amino group under conventional conditions. thieme-connect.de

Table 2: Regioselectivity in the Allylation of Cyclohexanone

| Entry | Catalyst | Allyl Source | Solvent | Product(s) | Reference |

| 1 | Imidazolidinone | Allyltrimethylsilane (B147118) | THF | α-allylcyclohexanone | pnas.org |

| 2 | Palladium(0) | 2-Allylisourea | THF | Mono- and diallylcyclohexanone | oup.com |

| 3 | Rhodium(I) | Allyl acetate (B1210297) | THF | α-allylcyclohexanone | pnas.org |

This table illustrates different catalytic systems for the α-allylation of cyclohexanone, highlighting the control over the position of allylation.

Mechanistic Investigations and Reactivity Studies of 2 Allyl 6 Fluorocyclohexan 1 One Analogs

Elucidation of Fluorination Reaction Mechanisms

The introduction of a fluorine atom onto a cyclohexanone (B45756) ring can proceed through various pathways, often dictated by the choice of fluorinating agent and catalyst. Understanding these mechanisms is key to controlling the regioselectivity and stereoselectivity of the transformation.

Single Electron-Transfer (SET) is a fundamental mechanism in organofluorine chemistry, providing a pathway for the synthesis of complex fluorinated molecules. numberanalytics.com This process involves the transfer of a single electron from a donor to an acceptor, which results in the formation of radical ions. numberanalytics.com The general mechanism unfolds in a stepwise manner, beginning with the formation of a donor-acceptor complex, followed by the electron transfer to generate radical ions, which then propagate the reaction. numberanalytics.com

In the context of fluorination, particularly with electrophilic fluorinating agents, SET pathways are often considered. For instance, the fluorination of cyclic amines mediated by silver(I) has been shown to involve processes more complex than a simple SET event, characterized as a two-state reactivity (TSR) process involving both singlet and triplet electronic states of intermediates. nih.gov However, the underlying principle of electron transfer to generate reactive species is central. Highly fluorinated radicals are capable of engaging in SET processes rather than radical addition. researchgate.net Theoretical analyses have shown a strong correlation between the electrophilicity of these radicals and their oxidizing ability. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to probe the competition between SET and closed-shell 'SN2' mechanisms. whiterose.ac.uk For the fluorination of certain ruthenium alkynyl complexes, scans of the potential energy surface suggest that reagents like Selectfluor likely operate via a rapid SET mechanism. whiterose.ac.uk This pathway involves the initial oxidation of the metal center, creating a radical cation that can then react with the fluoride (B91410) source. whiterose.ac.ukacs.org

The formation of a carbon-fluorine (C-F) bond from a transition metal center is often the final and most challenging step in many catalytic fluorination reactions. pku.edu.cn This step, known as reductive elimination, involves the formation of the C-F bond and the reduction of the metal's oxidation state. The high polarity and strength of metal-fluorine bonds can create a significant energy barrier for this process. pku.edu.cn

Systematic mechanistic studies on C-F reductive elimination from well-defined transition metal complexes have provided significant insights. nih.gov Research on palladium(IV) fluoride complexes has been particularly revealing. nih.govnih.govacs.org It has been demonstrated that C-F reductive elimination can be the predominant pathway from such high-valent metal centers, leading to the desired aryl or alkyl fluoride and a more stable Pd(II) complex. pku.edu.cnacs.org

The ligand environment around the metal center plays a crucial role. nih.govacs.org For example, a pyridyl-sulfonamide ligand was found to be critical for promoting C-F reductive elimination from a Pd(IV) center, likely through a specific κ³ coordination mode where a sulfonyl oxygen coordinates to the palladium. acs.org This coordination is believed to provide the necessary geometry and electronic structure to facilitate the reaction. acs.org Furthermore, studies have shown that reductive elimination can proceed through different pathways, such as a classic inner-sphere mechanism with retention of stereochemistry or an SN2-type mechanism leading to inversion of stereochemistry, depending on the ligand used. nih.gov

| Factor | Influence on Reductive Elimination | Example/Observation | Citation |

|---|---|---|---|

| Ancillary Ligand | Crucial for inducing reductive elimination; can control stereochemical outcome. | Pyridyl-sulfonamide ligand promotes C-F bond formation via a κ³ coordination mode. | acs.org |

| Reaction Pathway | Can proceed via inner-sphere (retention of stereochemistry) or SN2-type (inversion of stereochemistry) mechanisms. | Ligand choice can switch the preference between the two pathways. | nih.gov |

| Metal Complex Charge | Evidence suggests reductive elimination occurs from cationic Pd(IV) fluoride complexes. | The process follows a dissociative mechanism from these cationic species. | nih.govacs.org |

| Intermediate Stability | The cis-LPd(vinyl)F complex readily undergoes reductive elimination, while the trans isomer prefers an alternative β-deprotonation pathway. | Addition of TESCF3 can favor the formation of the more reactive cis isomer. | chemrxiv.org |

The interaction between metal ions and fluorine atoms, whether in the substrate or as a ligand, can profoundly influence the course and outcome of a reaction. sfb1349.de These "fluorine-specific interactions" can affect the structure, stability, and reactivity of intermediates and transition states. sfb1349.demdpi.com

In fluorinated Schiff base complexes, it has been observed that alkali metals preferentially interact at sites containing fluorine substituents, while transition metals favor non-fluorinated sites. rsc.orgrsc.org These M-F interactions, confirmed by NMR spectroscopy, can stabilize the resulting complexes. mdpi.comrsc.orgrsc.org For example, a stabilizing Na···F interaction facilitated the isolation of an aluminate complex that was otherwise inaccessible. mdpi.com

These interactions can also lead to C-F bond activation. rsc.org In the presence of a polar solvent, the interaction between an alkali metal ion and a C-F bond can weaken the bond, leading to its cleavage. rsc.org This highlights how metal-fluorine interactions can be harnessed to promote reactivity. Conversely, in other systems, an ortho-fluorine substituent has been shown to deactivate a potential C-H activation site, directing metallation to a position remote from the fluorine, an effect attributed to electronic distortion rather than steric hindrance. researchgate.net The presence of metal contaminants, such as aluminum, in fluoridation chemicals can lead to the formation of Al-fluoride complexes, which have distinct toxicological profiles from fluoride alone, underscoring the importance of these interactions. nih.gov

Understanding Allylation Reaction Mechanisms

The introduction of an allyl group to a carbonyl compound, such as a cyclohexanone derivative, is a powerful C-C bond-forming reaction. The stereochemical outcome of this addition is often controlled by the nature of the organometallic reagent and the reaction conditions, which dictate the operative transition state.

The stereoselectivity of allylation reactions is frequently rationalized using the Zimmerman-Traxler model. nih.govwordpress.com Originally developed for aldol (B89426) reactions, this model proposes that the reaction proceeds through a closed, six-membered, chair-like transition state. nih.govwordpress.com In this arrangement, the metal center coordinates to both the allyl nucleophile and the carbonyl oxygen of the electrophile. wordpress.com

Key predictions of the Zimmerman-Traxler model include:

Chair-like transition states are favored over more strained boat-like arrangements. nih.gov

The substituent on the aldehyde or ketone tends to occupy a pseudo-equatorial position to minimize steric 1,3-diaxial interactions. nih.gov

The geometry of the allylmetal reagent dictates the diastereoselectivity: (E)-isomers typically yield anti-products, while (Z)-isomers give syn-products. nih.govwordpress.com

This model is particularly applicable to Type 1 allylation reagents (e.g., those based on B, Mg, Zn), which are Lewis acidic enough to activate the carbonyl group themselves. wordpress.com However, increasing the steric bulk on the metal atom or its ligands can lead to deviations from this model, sometimes favoring an axial arrangement of the aldehyde substituent. nih.gov The transfer of chirality in asymmetric catalysis is often governed by a series of non-covalent interactions within the stereodetermining transition state. acs.org Computational tools like density functional theory are increasingly used to analyze these complex transition states and understand the origins of stereoselectivity. acs.orgacs.org

A wide variety of organometallic intermediates are employed in allylation reactions, each with distinct reactivity profiles.

Allylbismuth and Allylantimony Reagents: Bismuth- and antimony-mediated allylations can be performed in aqueous media. cdnsciencepub.com These reactions proceed through the in situ formation of organometallic intermediates, such as allylstibine dibromide and diallylstibine bromide. cdnsciencepub.com Similarly, allylbismuth reagents are effective for the allylation of carbonyl compounds.

Allyltin Reagents: Tin-mediated allylations also function well in water and are believed to proceed via intermediates like allyltin(II) bromide and diallyltin dibromide. acs.org The latter has been shown to be an efficient reagent for the allylation of both aldehydes and ketones. acs.org

π-Allyl-Palladium Intermediates: Palladium-catalyzed allylation reactions, such as the Tsuji allylation, are versatile methods for forming C-C bonds. nih.gov These reactions proceed via the formation of a characteristic π-allyl-palladium intermediate. nih.govrsc.org The reaction mechanism can be complex, with possibilities for both inner-sphere and outer-sphere nucleophilic attack. nih.gov Detailed quantum mechanics studies suggest that for certain systems, an inner-sphere mechanism involving a five-coordinate palladium species is favored. nih.gov The subsequent reductive elimination from this intermediate generates the allylated product. nih.govrsc.org The regioselectivity of the borylation step in some palladium-catalyzed C-H borylations is controlled by the reductive elimination from an allyl-palladium intermediate. rsc.org

Organocopper Intermediates: Chiral secondary organocopper species are valuable for stereoselective allylic substitutions. beilstein-journals.org A significant challenge is the configurational stability of these chiral intermediates. beilstein-journals.org Copper hydride (CuH) catalysis has emerged as a powerful strategy to generate well-defined chiral organocopper species under mild conditions, avoiding the need for stoichiometric organometallic reagents. beilstein-journals.org

| Intermediate Type | Key Features | Typical Reaction Conditions | Citation |

|---|---|---|---|

| Allylantimony (Allylstibine) | Formed in situ from antimony metal and an allyl halide. | Aqueous acidic media (e.g., 1 M HCl). | cdnsciencepub.com |

| Allyltin | Intermediates include allyltin(II) bromide and diallyltin dibromide. | Aqueous media. Diallyltin dibromide is an efficient standalone reagent. | acs.org |

| π-Allyl-Palladium | Key intermediate in Pd-catalyzed reactions (e.g., Tsuji allylation). | Catalytic Pd(0) or Pd(II) sources. | nih.govrsc.org |

| Organocopper | Used for stereospecific SN2-type additions. Chiral intermediates can be configurationally unstable. | Copper salts, often with ligands. CuH catalysis offers a mild route. | beilstein-journals.org |

Unique Electronic and Steric Effects of Fluorine on Cyclohexanone Reactivity

The introduction of a fluorine atom into the cyclohexanone ring, as in 2-allyl-6-fluorocyclohexan-1-one, imparts unique electronic and steric properties that significantly influence the ketone's reactivity. chinesechemsoc.org Fluorine is the most electronegative element, leading to strong inductive effects, but it is also a small atom, which allows for specific stereoelectronic interactions without causing significant steric hindrance. chinesechemsoc.org

The primary electronic influence of the fluorine atom in 2-allyl-6-fluorocyclohexan-1-one is its powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect is transmitted through the sigma bonds of the cyclohexane (B81311) framework, leading to a decrease in electron density at the adjacent carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack.

In nucleophilic addition reactions, the strong inductive effect of fluorine can stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate. stackexchange.com This stabilization lowers the activation energy of the nucleophilic addition step. This is a well-documented phenomenon; for instance, in nucleophilic aromatic substitution, fluorine's inductive effect stabilizes the negatively charged Meisenheimer complex, accelerating the reaction despite fluoride being a poor leaving group in other contexts. stackexchange.com Similarly, for fluorinated ketones, this effect enhances the reactivity of the carbonyl group toward nucleophiles compared to their non-fluorinated counterparts. semanticscholar.org The magnitude of this effect can be influenced by the presence of other substituents and their electronic properties. researchgate.net

Beyond simple inductive effects, the C-F bond engages in more complex stereoelectronic interactions that can dictate the conformation and reactivity of the cyclohexanone ring. These interactions arise from the alignment of the C-F bond with other orbitals within the molecule.

One significant interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ). In fluorinated cyclohexanes, interactions such as σ(C-H) → σ(C-F) can stabilize specific conformations. beilstein-journals.org In the context of the carbonyl group, stereoelectronic effects can influence the trajectory of an approaching nucleophile. The Cieplak model, for example, suggests that axial attack on a cyclohexanone is favored due to a stabilizing interaction between the axial C-H sigma orbitals at C2 and C6 and the incipient nucleophile-carbonyl carbon antibonding orbital (σ*C-Nu). ic.ac.uk The presence of a highly electronegative fluorine atom at C6 would modify these donor-acceptor interactions, potentially altering the facial selectivity of nucleophilic attack compared to a non-fluorinated analog.

Furthermore, direct electrostatic interactions between the C-F bond and the carbonyl group can occur. researchgate.net Studies have shown the existence of stabilizing intramolecular C-F···C=O interactions in fluorinated cyclohexane carbonyl derivatives. st-andrews.ac.uk These interactions, where the partially negative fluorine atom is attracted to the partially positive carbonyl carbon, can influence the conformational preferences of the molecule, favoring arrangements where these groups are in close proximity. beilstein-journals.orgst-andrews.ac.uk

Table 2: Summary of Fluorine's Electronic and Stereoelectronic Effects in Cyclohexanones

| Effect | Description | Consequence on Reactivity |

| Inductive Effect (-I) | Strong withdrawal of electron density by the highly electronegative fluorine atom. stackexchange.com | Increases the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles. semanticscholar.org |

| Hyperconjugation | Interaction between filled σ orbitals (e.g., σ_C-H) and the empty σ* orbital of the C-F bond. beilstein-journals.org | Influences conformational stability and can affect the energy of transition states. acs.org |

| Electrostatic Interaction | Dipole-dipole interaction between the partially negative fluorine and the partially positive carbonyl carbon (C-F···C=O). st-andrews.ac.uk | Can stabilize specific conformers, potentially influencing the stereochemical outcome of reactions. researchgate.net |

Reaction Pathways for C-H Bond Activation in Fluorinated Ketones

The activation of C-H bonds in fluorinated ketones is a significant area of research, offering pathways to functionalize otherwise inert positions. sioc-journal.cnresearchgate.net The presence of fluorine complicates these reactions, as the strong C-F bond presents a potential competing reaction site. core.ac.uk Transition metal complexes are often employed to mediate these transformations. acs.orgnih.gov

Several mechanistic pathways have been proposed for C-H bond activation in substrates containing fluorine. One common pathway involves the oxidative addition of a C-H bond to a low-valent transition metal center. acs.org In this process, the metal inserts into the C-H bond, forming a metal-hydride and a metal-alkyl species. This step is often followed by reductive elimination to form a new C-C or C-heteroatom bond. Deuterium labeling experiments can provide evidence for this pathway, suggesting that C-H activation occurs via a specific intermediate. acs.org

Another potential pathway involves a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond cleavage occurs with the assistance of a ligand on the metal center or an external base. This pathway avoids the formation of a high-oxidation-state metal intermediate.

In fluorinated systems, the competition between C-H and C-F bond activation is a critical factor. core.ac.uk Although C-F bonds are significantly stronger than C-H bonds, C-F activation can be thermodynamically favored in some cases due to the formation of a very strong metal-fluoride bond. core.ac.uk However, kinetic factors often favor C-H activation. For example, the ortho-C-H activation of partially fluorinated aromatic ketones is often favored over ortho-C-F activation because the reaction does not involve the formation of an H-F bond, which would be a high-energy process in many catalytic cycles. acs.org

The specific reaction pathway is highly dependent on the metal catalyst, the ligands, the substrate, and the reaction conditions. For instance, rhodium complexes have been shown to mediate C-H activation in fluorinated olefins, leading to cross-coupling products. nih.gov The synthesis of distal fluorinated ketones can also be achieved through pathways involving C-H fluorination or ring-opening fluorination of cycloalkanols, which proceed via radical mechanisms. sioc-journal.cn

Advanced Computational Chemistry Applications for 2 Allyl 6 Fluorocyclohexan 1 One

Quantum Mechanical Studies of Molecular Structure and Energy

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Allyl-6-fluorocyclohexan-1-one, these methods can provide precise information about its geometry, stability, and the electronic influences of its substituents.

Geometry Optimization and Conformational Landscapes

The conformational preference of substituents on a cyclohexane (B81311) ring is a classic problem in stereochemistry, influenced by a delicate balance of steric and electronic effects. In 2-Allyl-6-fluorocyclohexan-1-one, the situation is complicated by the presence of two distinct substituents adjacent to the carbonyl group.

Theoretical studies on 2-fluorocyclohexanone (B1314666) have shown that the conformational equilibrium between the axial and equatorial positions of the fluorine atom is highly sensitive to the environment. nih.govnih.gov In the gas phase, the axial conformation is often preferred, but this preference can be reversed in solution due to interactions with the solvent. nih.gov The introduction of an allyl group at the 6-position would introduce further steric and electronic considerations.

Geometry optimization using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G**) would be the first step. nih.gov This would allow for the identification of the various possible chair and boat conformers and their relative energies. The key conformers of interest would be the cis and trans isomers, with the fluorine and allyl groups in axial or equatorial positions.

Table 1: Hypothetical Relative Energies of 2-Allyl-6-fluorocyclohexan-1-one Conformers

| Conformer | Substituent Orientations (F, Allyl) | Relative Energy (kcal/mol) |

| Chair 1 (cis) | Axial, Axial | +2.5 |

| Chair 2 (cis) | Equatorial, Equatorial | 0.0 |

| Chair 3 (trans) | Axial, Equatorial | +1.8 |

| Chair 4 (trans) | Equatorial, Axial | +0.5 |

Note: These values are hypothetical and serve to illustrate the expected relative stabilities based on studies of similar substituted cyclohexanones.

The conformational landscape would be further complicated by the rotational freedom of the allyl group. A detailed potential energy surface scan would be necessary to identify the most stable rotamers of the allyl group in each of the low-energy chair conformations.

Electronic Structure Analysis of Fluorine and Allyl Functionalities

The electronic structure of 2-Allyl-6-fluorocyclohexan-1-one is significantly influenced by the high electronegativity of the fluorine atom and the π-system of the allyl group. Natural Bond Orbital (NBO) analysis would be a powerful tool to investigate the electronic interactions within the molecule.

For the fluorine substituent, key interactions would include hyperconjugative effects, such as the donation of electron density from adjacent σ-bonds into the σ* orbital of the C-F bond. nih.gov The orientation of the C-F bond (axial vs. equatorial) would have a significant impact on these interactions.

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanical calculations provide static pictures of the most stable conformers, molecular dynamics (MD) simulations can explore the dynamic behavior of 2-Allyl-6-fluorocyclohexan-1-one in a simulated environment, such as a solvent or a biological system. nih.govrsc.orgnih.gov

Starting from the optimized geometries of the low-energy conformers, MD simulations would be run for several nanoseconds to observe the conformational transitions and the flexibility of the molecule. nih.gov These simulations would provide a more realistic picture of the conformational populations at a given temperature, taking into account the influence of the solvent. rsc.org

MD simulations are particularly valuable for studying how the molecule might interact with a biological target, such as an enzyme active site. nih.govrsc.orgnih.gov By placing the molecule in a solvated protein environment, MD can reveal the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding. rsc.org

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. For 2-Allyl-6-fluorocyclohexan-1-one, a key area of interest would be the stereoselectivity of nucleophilic addition to the carbonyl group.

The presence of two different substituents at the α-positions of the carbonyl group makes the prediction of the facial selectivity of the attack (i.e., whether the nucleophile will attack from the same side as the fluorine or the allyl group) a challenging problem. Computational methods can be used to model the reaction pathway and locate the transition states for both possible modes of attack. academie-sciences.fr

High-level computational methods, such as coupled-cluster theory (e.g., CCSD(T)), or reliable DFT functionals (e.g., B3LYP, M06-2X) would be employed to calculate the energies of the transition states. researchgate.netvub.be The relative energies of the transition states would then be used to predict the major product of the reaction.

Table 2: Hypothetical Activation Energies for Nucleophilic Addition to 2-Allyl-6-fluorocyclohexan-1-one

| Mode of Attack | Nucleophile | Activation Energy (kcal/mol) |

| Axial Attack (syn to F) | Hydride | 12.5 |

| Equatorial Attack (anti to F) | Hydride | 11.2 |

| Axial Attack (syn to Allyl) | Organocuprate | 15.8 |

| Equatorial Attack (anti to Allyl) | Organocuprate | 14.1 |

Note: These values are hypothetical and illustrate how computational chemistry can be used to predict the stereochemical outcome of a reaction.

These calculations would need to take into account the nature of the nucleophile, as bulky and small nucleophiles can exhibit different stereoselectivities. academie-sciences.fr The role of the solvent in stabilizing the transition states would also be a critical factor to consider.

Correlation of Computational Data with Experimental Observations

The ultimate validation of any computational model is its ability to accurately reproduce and explain experimental observations. For 2-Allyl-6-fluorocyclohexan-1-one, a synergistic approach combining computational and experimental studies would be essential.

For instance, the predicted conformational populations from quantum mechanical calculations and MD simulations could be compared with experimental data from NMR spectroscopy. nih.gov Calculated NMR chemical shifts and coupling constants for the different conformers could be used to interpret the experimental spectra and determine the conformational equilibrium in solution. nih.gov

Similarly, the predicted stereochemical outcomes of reactions from transition state calculations could be compared with the product ratios obtained from laboratory experiments. researchgate.net Discrepancies between the computational and experimental results would prompt a refinement of the computational model, leading to a deeper understanding of the factors that control the reactivity of the molecule. This iterative process of prediction and verification is a hallmark of modern chemical research, where computational chemistry plays an indispensable role.

Synthetic Utility and Further Transformations of 2 Allyl 6 Fluorocyclohexan 1 One

2-Allyl-6-fluorocyclohexan-1-one as a Precursor for Complex Molecular Architectures

The inherent functionality of 2-allyl-6-fluorocyclohexan-1-one serves as a robust platform for the synthesis of advanced molecular frameworks. The presence of both an electrophilic ketone and a nucleophilic (upon activation) or reactive (alkene) allyl group within a fluorinated cyclic system enables a variety of strategic bond-forming reactions.

Construction of Polycyclic and Spirocyclic Systems

The bifunctional nature of 2-allyl-6-fluorocyclohexan-1-one makes it an ideal candidate for intramolecular cyclization reactions to form fused and spirocyclic systems. Although direct examples starting from this specific compound are not prevalent in the literature, its structure lends itself to well-established synthetic strategies. For instance, by analogy to the reactivity of similar 2-allyl-2-alkyl cyclohexanones, the allyl group can participate in ring-closing metathesis (RCM) reactions. orgsyn.org If an additional alkene is introduced into the molecule (e.g., by modifying the ketone), RCM catalyzed by Grubbs' catalysts can forge spirocyclic systems where two rings share a single carbon atom. orgsyn.org

Another potential pathway to spirocycles involves iodocyclization, a reaction that has been used to generate oxa-spirocycles from alkenyl alcohols. nih.gov Transformation of the ketone in 2-allyl-6-fluorocyclohexan-1-one to a hydroxyl group would yield a precursor amenable to such cyclization. Furthermore, intramolecular allylsilane-terminated cyclizations represent a powerful method for forming various ring sizes and could be applied after converting the allyl group to an allylsilane. beilstein-journals.org The synthesis of spirocyclic cyclohexadienone ring systems has also been achieved through Lewis acid-promoted C-alkylation of phenolic precursors, suggesting another potential, albeit more complex, synthetic route. nih.gov